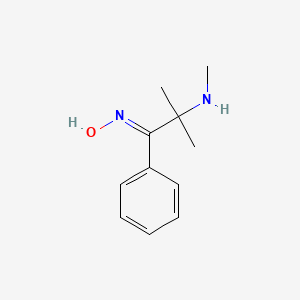
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide
Vue d'ensemble
Description
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide, also known as DPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBA is a heterocyclic compound that contains a pyrimidine ring and a benzene ring, making it a valuable building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide is not fully understood. However, it has been proposed that N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide exhibits its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide has been shown to exhibit antitumor and anti-inflammatory activities in various in vitro and in vivo models. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide has also been shown to exhibit antioxidant activity and to protect against oxidative stress-induced cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide is its ease of synthesis, which allows for the production of large quantities of the compound. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide is also a versatile building block that can be used for the synthesis of other compounds with potential applications in various fields.
One limitation of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide is its low solubility in water, which can make it difficult to work with in aqueous solutions. However, this limitation can be overcome by using organic solvents or by modifying the structure of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide to increase its solubility.
Orientations Futures
There are several future directions for the research on N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide. One area of interest is the development of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide-based compounds with improved antitumor and anti-inflammatory activities. Another area of interest is the synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide-based materials with potential applications in gas storage, separation, and catalysis. Additionally, the development of new analytical methods using N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide as a fluorescent probe or chiral selector is an area of ongoing research.
Applications De Recherche Scientifique
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide has been shown to exhibit antitumor and anti-inflammatory activities. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide has also been used as a building block for the synthesis of other compounds with potential therapeutic applications.
In material science, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide has also been used as a ligand in the synthesis of coordination polymers, which are materials with potential applications in electronic devices and sensors.
In analytical chemistry, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide has been used as a fluorescent probe for the detection of metal ions. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-nitrobenzamide has also been used as a chiral selector in high-performance liquid chromatography (HPLC) for the separation of enantiomers.
Propriétés
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-9(6-1-3-7(4-2-6)15(19)20)13-8-5-12-11(18)14-10(8)17/h1-5H,(H,13,16)(H2,12,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZRSDPJNYMTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CNC(=O)NC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B3861908.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]-1-propanol](/img/structure/B3861917.png)
![ethyl 4-imino-2-[(3-phenylpropyl)thio]-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B3861925.png)
![4-bromobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3861938.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B3861951.png)
![5,7-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B3861956.png)


![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B3861980.png)
![3-[(2-chlorobenzoyl)amino]propyl 2-chlorobenzoate](/img/structure/B3861993.png)
![N-[1-(1-azepanyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B3862008.png)


![2-(trifluoromethyl)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3862021.png)